

A Comparative Analysis of Ni-Mo and Co-Mo Catalysts in Hydrotreating Processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Nickel-molybdenum

Cat. No.: B8610338

[Get Quote](#)

A deep dive into the performance, structure, and applications of **nickel-molybdenum** (Ni-Mo) and cobalt-molybdenum (Co-Mo) catalysts reveals distinct advantages and specificities for each, guiding researchers and industry professionals in catalyst selection for hydrotreating applications. This guide provides a comprehensive comparison based on experimental data, focusing on hydrodesulfurization (HDS) and hydrodenitrogenation (HDN) processes.

In the realm of hydrotreating catalysts, both Ni-Mo and Co-Mo systems, typically supported on high-surface-area materials like γ -alumina, are workhorses of the refining industry. Their primary function is the removal of sulfur (HDS), nitrogen (HDN), and other heteroatoms from petroleum feedstocks to produce cleaner fuels and meet stringent environmental regulations. The choice between Ni-Mo and Co-Mo is not arbitrary; it is dictated by the specific composition of the feedstock and the desired product slate. Generally, Ni-Mo catalysts exhibit superior hydrogenation (HYD) activity, making them more effective for HDN and the hydrogenation of aromatic compounds. In contrast, Co-Mo catalysts often show higher activity in the direct desulfurization (DDS) pathway, particularly for the removal of sterically hindered sulfur compounds.

Performance Comparison: A Quantitative Overview

The catalytic performance of Ni-Mo and Co-Mo catalysts is intricately linked to the reaction conditions, the nature of the feedstock, and the catalyst's physical and chemical properties. The following tables summarize key quantitative data from various experimental studies, offering a direct comparison of their activity and selectivity in HDS and HDN reactions.

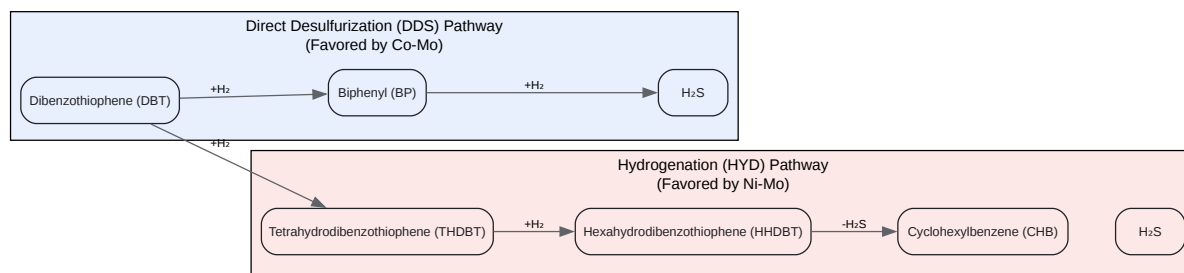
Catalyst	Support	Feedstock	Reaction	Conversion (%)	Selectivity (HYD/DD S)	Reference
Ni-Mo	γ -Al ₂ O ₃	Dibenzothiophene (DBT)	HDS	Higher than Co-Mo	Favors HYD pathway	[1][2]
Co-Mo	γ -Al ₂ O ₃	Dibenzothiophene (DBT)	HDS	Lower than Ni-Mo	Favors DDS pathway	[1][2]
Ni-Mo	γ -Al ₂ O ₃	4,6-dimethyldibenzothiophene (4,6-DMDBT)	HDS	More active than Co-Mo	HYD pathway more pronounced	[1]
Co-Mo	γ -Al ₂ O ₃	4,6-dimethyldibenzothiophene (4,6-DMDBT)	HDS	Less active than Ni-Mo	-	[1]
Ni-Mo	Al ₂ O ₃	Heavy Atmospheric Gas Oil (HAGO) / Waste Cooking Oil (WCO)	HDS	Not affected by WCO addition	-	[3]
Co-Mo	Al ₂ O ₃	Heavy Atmospheric Gas Oil (HAGO) / Waste Cooking Oil (WCO)	HDS	Strongly affected by WCO addition	-	[3]

Ni-Mo	-	Naphthalene	Hydrogenation	Higher than Co-Mo	Higher selectivity	[4]
Co-Mo	-	Naphthalene	Hydrogenation	Lower than Ni-Mo	Lower selectivity	[4]

Catalyst	Support	BET Surface Area (m ² /g)	Pore Volume (cm ³ /g)	Promoter/Mo Ratio	Reference
Ni-Mo	γ-Al ₂ O ₃	Varies with preparation	Varies with preparation	Optimal ratios enhance activity	[5][6]
Co-Mo	γ-Al ₂ O ₃	Varies with preparation	Varies with preparation	Optimal Co/(Co+Mo) ratio of 0.4 for DDS	[2]
Unsupported Ni-Mo-W	-	Lower than supported catalysts	Varies with composition	Ni/Mo/W ratio influences activity	[7]

Delving into Reaction Pathways: The Case of Dibenzothiophene HDS

The hydrodesulfurization of dibenzothiophene (DBT), a common sulfur-containing molecule in petroleum feedstocks, proceeds through two main reaction pathways: direct desulfurization (DDS) and hydrogenation (HYD). The choice of catalyst significantly influences the predominant pathway.



[Click to download full resolution via product page](#)

Caption: Reaction pathways for the hydrodesulfurization of dibenzothiophene (DBT).

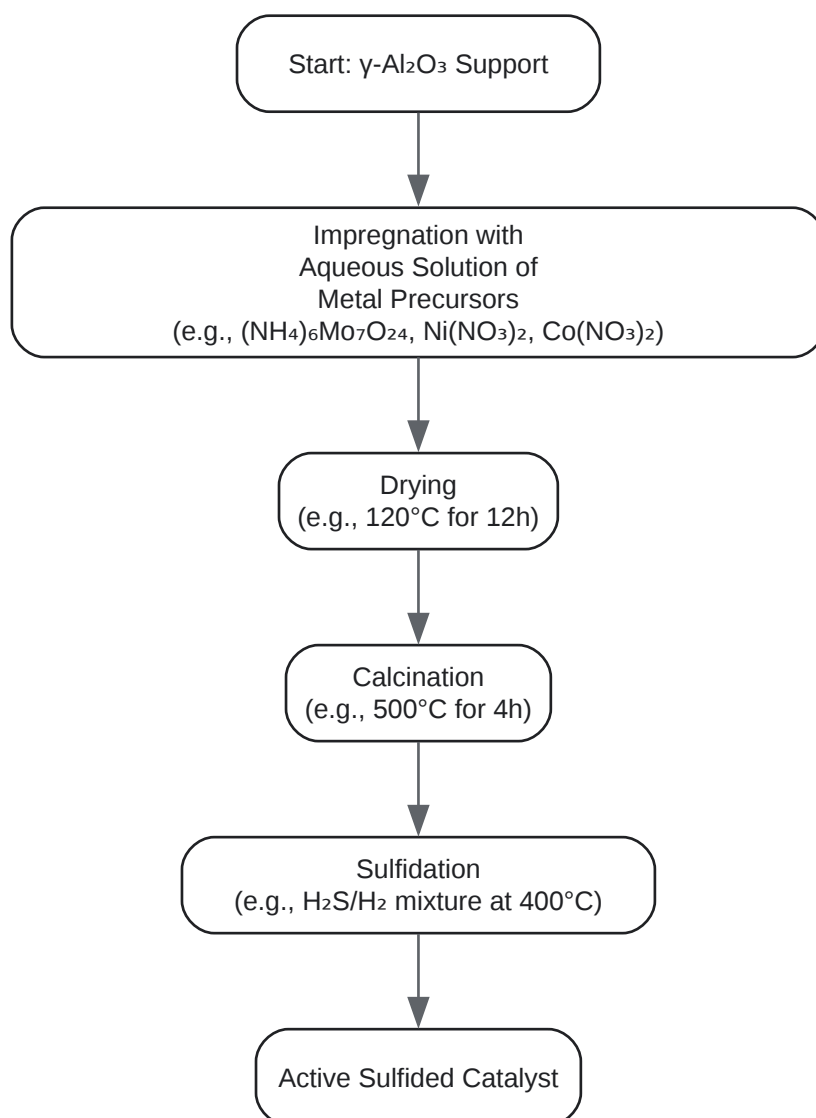
As the diagram illustrates, the DDS route involves the direct cleavage of the C-S bonds in DBT to form biphenyl (BP) and hydrogen sulfide (H_2S). This pathway is generally favored by Co-Mo catalysts. The HYD pathway, on the other hand, involves the initial hydrogenation of one of the aromatic rings of DBT to form tetrahydrodibenzothiophene (THDBT) and subsequently hexahydrodibenzothiophene (HHDBT), followed by the removal of sulfur to produce cyclohexylbenzene (CHB). Ni-Mo catalysts, with their superior hydrogenation capabilities, tend to promote this route.

Experimental Protocols: A Closer Look at Catalyst Synthesis and Testing

The performance of these catalysts is highly dependent on their synthesis and the conditions under which they are tested. Below are generalized experimental protocols for the preparation and evaluation of Ni-Mo and Co-Mo catalysts.

Catalyst Preparation: Impregnation Method

A widely used method for synthesizing supported Ni-Mo and Co-Mo catalysts is the incipient wetness impregnation technique.



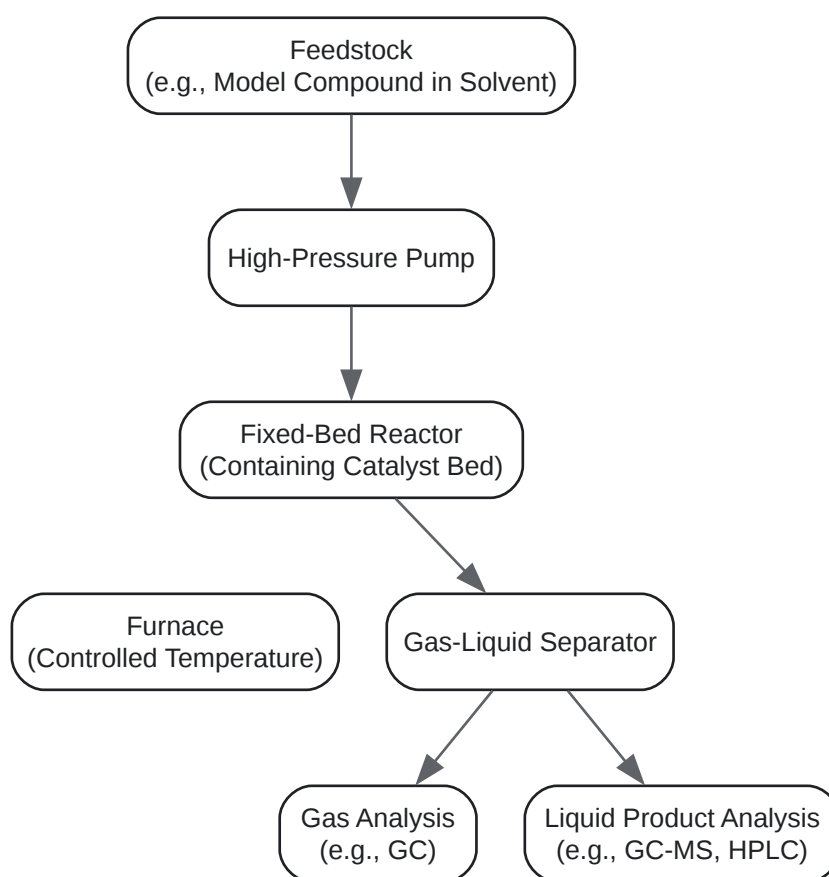
[Click to download full resolution via product page](#)

Caption: A typical experimental workflow for catalyst preparation via the impregnation method.

The process begins with impregnating the γ -Al₂O₃ support with an aqueous solution containing the precursor salts of molybdenum and the promoter metal (nickel or cobalt). The impregnated support is then dried to remove the solvent and subsequently calcined at high temperatures to decompose the metal salts and form metal oxides dispersed on the support. The final and crucial step is sulfidation, where the oxide precursor is treated with a mixture of H₂S and H₂ to form the active sulfide phases (e.g., MoS₂ promoted by Ni or Co).

Catalyst Performance Evaluation: High-Pressure Reactor System

The catalytic activity and selectivity are typically evaluated in a high-pressure fixed-bed reactor system.



[Click to download full resolution via product page](#)

Caption: A simplified workflow for catalyst performance testing in a high-pressure reactor.

A liquid feedstock, often a model compound dissolved in a solvent or a real petroleum fraction, is pumped at a specific flow rate into a reactor containing the catalyst bed. The reactor is maintained at a desired temperature and pressure. Hydrogen is co-fed into the reactor. The reaction products are then passed through a gas-liquid separator. Both the gas and liquid phases are analyzed using techniques like gas chromatography (GC) and mass spectrometry (MS) to determine the conversion of the reactant and the selectivity towards different products.

The Influence of Support and Promoters

The support material plays a critical role in the overall performance of the catalyst. γ -Alumina is widely used due to its high surface area, thermal stability, and favorable interaction with the active metal species.[8] The interaction between the metal and the support can influence the dispersion of the active phases and their reducibility.[8]

The promoter (Ni or Co) to molybdenum ratio is another crucial parameter. An optimal promoter-to-molybdenum ratio is necessary to maximize the formation of the highly active "Co-Mo-S" or "Ni-Mo-S" phases. For instance, in the HDS of benzothiophene and dibenzothiophene over Co-Mo/ γ -Al₂O₃ catalysts, a Co/(Co+Mo) ratio of 0.4 was found to be optimal for the DDS pathway.[2]

Conclusion: Tailoring Catalyst Choice to Application

The comparative analysis of Ni-Mo and Co-Mo catalysts underscores that there is no one-size-fits-all solution for hydrotreating processes.

- Ni-Mo catalysts are the preferred choice for applications requiring high hydrogenation activity, such as deep hydrodenitrogenation and saturation of aromatics. Their resilience to deactivation when co-processing feedstocks like waste cooking oil also makes them a robust option.[3]
- Co-Mo catalysts, on the other hand, excel in direct desulfurization, particularly for less sterically hindered sulfur compounds. They can be more cost-effective and are widely used in situations where HDS is the primary objective and HDN requirements are less severe.

Future advancements in catalyst technology will likely focus on the development of novel support materials, optimization of promoter composition, and the synthesis of catalysts with tailored morphologies to further enhance activity, selectivity, and stability. A thorough understanding of the fundamental differences between Ni-Mo and Co-Mo systems, as outlined in this guide, is essential for researchers and professionals striving to meet the ever-increasing demand for cleaner fuels.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Hydrodesulfurization of dibenzothiophene and 4,6-dimethyldibenzothiophene over NiMo and CoMo sulfide catalysts: kinetic modeling approach for estimating selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Alumina-Supported NiMo Hydrotreating Catalysts—Aspects of 3D Structure, Synthesis, and Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Unsupported Ni—Mo—W Hydrotreating Catalyst: Influence of the Atomic Ratio of Active Metals on the HDS and HDN Activity [mdpi.com]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [A Comparative Analysis of Ni-Mo and Co-Mo Catalysts in Hydrotreating Processes]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8610338#comparative-analysis-of-ni-mo-and-cobalt-molybdenum-catalysts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com